molecular formula C2H6O2 B1609830 Ethylene glycol-(OD)2 CAS No. 2219-52-5

Ethylene glycol-(OD)2

Cat. No.: B1609830
CAS No.: 2219-52-5
M. Wt: 64.08 g/mol
InChI Key: LYCAIKOWRPUZTN-NMQOAUCRSA-N
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Description

Ethylene glycol-(OD)2 is a useful research compound. Its molecular formula is C2H6O2 and its molecular weight is 64.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Industrial Applications and Synthesis

Ethylene glycol is a significant chemical intermediate used in a plethora of industrial processes such as energy production, plastics manufacturing, automotive industry, and chemical synthesis. Its unique properties and commercial applications have spurred research into its synthesis from both fossil fuels and biomass-based resources. The study by Yue et al. (2012) presents a comprehensive review of ethylene glycol's properties, advances in synthesis methods, and applications, emphasizing catalytic reactivity and reaction mechanisms across various systems (Yue, Zhao, Ma, & Gong, 2012).

Biomolecular and Biotechnological Applications

In the realm of biology and biotechnology, ethylene glycol derivatives, particularly oligo(ethylene glycol) (OEG), have been utilized to create protein-resistant surfaces. The study by Kankate et al. (2010) discusses the development of OEG terminated self-assembled monolayers on gold, aiming to suppress nonspecific protein adsorption. This research underlines the potential of vapor deposition in vacuum as a novel method for engineering protein-resistant surfaces, opening new avenues for in situ analysis and patterning in biological applications (Kankate, Werner, Turchanin, Gölzhäuser, Großmann, & Tampé, 2010).

Material Science and Engineering

Ethylene glycol's applications extend into material science, where its derivatives have been explored for innovative solutions. For instance, the study of oligo(ethylene glycol)-decorated supramolecular assemblies highlights the creation of thermoresponsive macrocyclic amphiphiles. These assemblies exhibit macroscopic temperature-sensitive phase transition behavior, a property that could be leveraged for controlled drug delivery systems and other responsive materials (Wei, Cook, Yan, Huang, & Stang, 2014).

Environmental Applications

Ethylene glycol and its derivatives also play a role in environmental applications, such as the phytoremediation of contaminated wastewater. The study by Teamkao and Thiravetyan (2010) demonstrates the efficiency of the burhead plant in removing ethylene glycol and its derivatives from synthetic wastewaters. This research indicates the potential of using plants for the remediation of ethylene glycol-contaminated environments, addressing the environmental challenges associated with its use (Teamkao & Thiravetyan, 2010).

Mechanism of Action

Target of Action

Ethylene glycol-(OD)2 is the deuterium-labeled version of ethylene glycol . Ethylene glycol is a common compound used in various applications, including as a raw material in the manufacture of polyester fibers and for antifreeze formulations It’s known that ethylene glycol can be metabolized by organisms like escherichia coli and Clostridium autoethanogenum , suggesting that its targets could be enzymes or pathways involved in its metabolism.

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that this compound could potentially interact with its targets in a similar manner, serving as a tracer in biochemical processes.

Biochemical Pathways

Ethylene glycol can be metabolized by organisms like Escherichia coli and Clostridium autoethanogenum . In Escherichia coli, oxygen concentration plays a crucial role in the assimilation and use of ethylene glycol as a substrate . In Clostridium autoethanogenum, a novel synthetic biochemical pathway has been developed to convert acetate into ethylene glycol

Pharmacokinetics

This compound is the deuterium-labeled version of ethylene glycol . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that this compound could potentially have similar effects, serving as a tracer in biochemical processes.

Action Environment

It’s known that ethylene glycol is used in various environmental conditions, including as a raw material in the manufacture of polyester fibers and for antifreeze formulations . This suggests that this compound could potentially be stable and effective in a wide range of environmental conditions.

Biochemical Analysis

Biochemical Properties

Ethylene Glycol-(OD)2 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including alcohol dehydrogenase, which is the rate-limiting step in its metabolism . The accumulation of its metabolite, glycolate, leads to direct cellular toxicity .

Cellular Effects

This compound influences cell function in several ways. It can cause confusion, disorientation, lethargy, stupor, and coma in the nervous system . It also affects the renal system, leading to renal failure from acute tubular necrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to glycolate, a process catalyzed by alcohol dehydrogenase . This metabolite is extremely toxic and causes direct cellular toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it causes excitement and confusion, which can progress to ataxia, lethargy, stupor, and coma within 12 hours of ingestion . After 24-72 hours, it can lead to progressive cardiorespiratory failure and renal failure .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At high doses, it can cause severe metabolic acidosis due to the accumulation of glycolic acid .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to glycolate, a process catalyzed by alcohol dehydrogenase . This metabolite can chelate calcium ions, leading to the formation of calcium oxalate crystals .

Transport and Distribution

This compound is distributed throughout the body after ingestion. It is found in various tissues, including the nervous system and the renal system .

Subcellular Localization

Its metabolite, glycolate, accumulates in cells and causes direct cellular toxicity .

For a more detailed understanding, please refer to scientific literature and research articles .

Properties

IUPAC Name

1,2-dideuteriooxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCAIKOWRPUZTN-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCCO[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450700
Record name Ethylene glycol-(OD)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219-52-5
Record name 1,2-Ethanediol-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2219-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol-(OD)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2219-52-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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